6-[4-(3-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%
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Description
6-[4-(3-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% is a useful research compound. Its molecular formula is C20H17NO4 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-[4-(3-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% is 335.11575802 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-[4-(3-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[4-(3-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to target theCD38 molecule . CD38 is a transmembrane glycoprotein with ectoenzymatic activity and is highly and uniformly expressed on multiple myeloma (MM) cells .
Biochemical Pathways
Cd38-targeting antibodies have been found to induce adaptive immune responses and modulate the bone marrow niche in mm .
Result of Action
Cd38-targeting antibodies have been found to revolutionize the therapeutic landscape, leading to high rates of complete remission and increasing depth of response .
Properties
IUPAC Name |
6-[4-[(3-methylphenyl)methoxy]phenoxy]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-14-3-2-4-15(11-14)13-24-17-6-8-18(9-7-17)25-19-10-5-16(12-21-19)20(22)23/h2-12H,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTBWRWVISNJCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)OC3=NC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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